5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole
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Overview
Description
5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the benzodiazole ring enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . This reaction yields 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain the desired benzodiazole compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents plays a crucial role in the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodiazole ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzodiazole derivatives .
Scientific Research Applications
5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,6-Difluoro-2,3-dihydrothieno[2,3-b]pyridine: A precursor in the synthesis of 5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole.
2,3,6-Trifluoropyridine: Another fluorinated heterocycle with similar properties.
Uniqueness
This compound stands out due to its unique combination of fluorine atoms and the piperidine ring, which confer enhanced stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C12H13F2N3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
5,6-difluoro-2-piperidin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H13F2N3/c13-8-5-10-11(6-9(8)14)17-12(16-10)7-1-3-15-4-2-7/h5-7,15H,1-4H2,(H,16,17) |
InChI Key |
AWJSMQYZLGOGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC3=CC(=C(C=C3N2)F)F |
Origin of Product |
United States |
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